molecular formula C17H15ClN2O2S B2713618 1-[(4-Chlorophenyl)methyl]-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea CAS No. 2379995-46-5

1-[(4-Chlorophenyl)methyl]-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea

Cat. No. B2713618
M. Wt: 346.83
InChI Key: DFQBKOYJCJESCR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific properties of the starting materials and the desired product. Techniques like column chromatography, infrared spectroscopy, and NMR spectroscopy are often used to monitor the progress of the reaction and verify the structure of the product.



Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The urea group might participate in acid-base reactions, while the thiophene and furan rings might undergo electrophilic aromatic substitution. The exact reactions would depend on the conditions and the other reactants present.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. These properties could be determined using a variety of analytical techniques.


Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions, especially if the compound is new or not well-studied.


Future Directions

Future research on this compound might involve further studies of its synthesis, reactions, and potential applications. If it has interesting biological activity, it could be studied as a potential therapeutic agent. Alternatively, if it has unique physical or chemical properties, it could have applications in materials science or other fields.


Please note that this is a general analysis and the specifics might vary for the compound you mentioned. For a detailed analysis, you would need to consult the primary literature or conduct experimental studies. If you have access to a university library, you might be able to find more information there. Alternatively, you could consider reaching out to a researcher who specializes in this area. They might be able to provide more detailed and specific information. I hope this information is helpful! Let me know if you have any other questions.


properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[[4-(furan-2-yl)thiophen-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S/c18-14-5-3-12(4-6-14)9-19-17(21)20-10-15-8-13(11-23-15)16-2-1-7-22-16/h1-8,11H,9-10H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQBKOYJCJESCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=C2)CNC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Chlorophenyl)methyl]-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea

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